molecular formula C17H25N3O2 B267463 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

货号 B267463
分子量: 303.4 g/mol
InChI 键: CIAINEXVBSCLNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

作用机制

The mechanism of action of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves the inhibition of CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has also been implicated in the pathogenesis of neurodegenerative disorders and viral infections. By inhibiting CK2, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide disrupts these cellular processes, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the prevention of neuronal death in neurodegenerative disorders. In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit cell growth and induce apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins (3,4). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been shown to inhibit the phosphorylation of several proteins involved in cell signaling pathways, including AKT and ERK1/2, leading to the inhibition of cell growth and survival (5,6). In animal models of neurodegenerative disorders, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival (7). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).

实验室实验的优点和局限性

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for the selective inhibition of this kinase without affecting other cellular processes. This specificity also allows for the identification of CK2-dependent signaling pathways and the development of targeted therapies for diseases in which CK2 is overexpressed. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which may lead to improved clinical outcomes. However, one limitation is its potential toxicity, as CK2 is involved in the regulation of various cellular processes. Another limitation is its limited bioavailability, as 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is rapidly metabolized in vivo and has a short half-life (10).

未来方向

There are several future directions for the research and development of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. One direction is the identification of biomarkers for CK2 activity in various diseases, which may allow for the development of personalized therapies for patients with CK2-overexpressing tumors or neurodegenerative disorders. Another direction is the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. In addition, the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide with other targeted therapies or immunotherapies may lead to improved clinical outcomes in cancer patients. Finally, the potential use of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as an antiviral agent for the treatment of HIV-1 and HCV infections warrants further investigation.
In conclusion, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor of protein kinase CK2 with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of CK2, leading to the disruption of cellular processes involved in cell growth, differentiation, and apoptosis. 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully understand the potential of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as a therapeutic agent and to identify new directions for its development.

合成方法

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-5-nitrobenzoic acid with cyclohexylamine to form 2-(cyclohexylamino)-5-nitrobenzoic acid, which is then reacted with isopropylamine to form 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been described in detail in several publications (1,2).

科学研究应用

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells (3,4). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (5,6). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been studied in the context of neurodegenerative disorders, where it has been shown to have neuroprotective effects in animal models of Parkinson's disease (7). Furthermore, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have antiviral activity against several viruses, including HIV-1 and HCV (8,9).

属性

产品名称

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

分子式

C17H25N3O2

分子量

303.4 g/mol

IUPAC 名称

3-(cyclohexylcarbamoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H25N3O2/c1-12(2)18-16(21)13-7-6-10-15(11-13)20-17(22)19-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,18,21)(H2,19,20,22)

InChI 键

CIAINEXVBSCLNN-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

规范 SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。